Protoporfirina IX que contiene ZN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

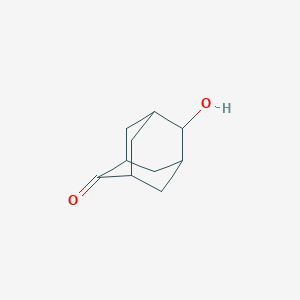

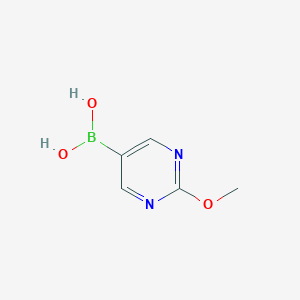

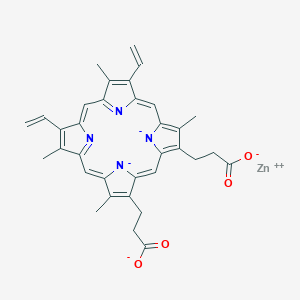

La protoporfirina IX de zinc es un complejo de coordinación de zinc y protoporfirina IX. Es un sólido rojo-púrpura que es soluble en agua. Este compuesto se encuentra en los glóbulos rojos cuando la producción de hemo está inhibida por el plomo o la deficiencia de hierro . Desempeña un papel significativo en varios procesos fisiológicos y patológicos, incluida la regulación del catabolismo del hemo y el metabolismo del hierro .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La protoporfirina IX de zinc ejerce sus efectos principalmente a través de la inhibición de la hemo oxigenasa, la enzima responsable de la degradación del hemo en biliverdina, monóxido de carbono y hierro libre . Al inhibir la hemo oxigenasa, la protoporfirina IX de zinc regula los niveles de hemo y sus productos de degradación, influyendo así en varios procesos fisiológicos . También afecta la actividad de la óxido nítrico sintasa y la guanilil ciclasa, modulando aún más las funciones celulares .

Compuestos similares:

Protoporfirina IX: El compuesto principal de la protoporfirina IX de zinc, que contiene hierro en lugar de zinc.

Protoporfirina IX de magnesio: Un compuesto similar donde el magnesio se coordina con la protoporfirina IX.

Protoporfirina IX de cobre: Otro complejo de metaloporfirina con cobre en lugar de zinc.

Singularidad: La protoporfirina IX de zinc es única debido a su papel específico en el metabolismo del hierro y su capacidad para inhibir la hemo oxigenasa. Esto la convierte en una herramienta valiosa para estudiar procesos relacionados con el hemo y desarrollar estrategias terapéuticas para afecciones como la hiperbilirrubinemia y ciertos tipos de cáncer .

Análisis Bioquímico

Biochemical Properties

Protoporphyrin IX containing zinc acts as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron . By inhibiting HO-1, protoporphyrin IX containing zinc can modulate oxidative stress responses and influence cellular redox states. It interacts with various biomolecules, including nitric oxide synthases (NOS), where it inhibits the activity of all three isoforms (nNOS, iNOS, and eNOS) in a concentration-dependent manner . Additionally, it binds to soluble guanylate cyclases, affecting vasodilation and cardiovascular functions .

Cellular Effects

Protoporphyrin IX containing zinc exerts significant effects on cellular processes, particularly in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis . This compound also affects cell signaling pathways, such as the inhibition of cyclin D expression, which is crucial for cell cycle progression . Furthermore, protoporphyrin IX containing zinc influences gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, protoporphyrin IX containing zinc exerts its effects through several mechanisms. It binds to the active site of heme oxygenase-1, competitively inhibiting the enzyme and preventing heme degradation . This inhibition leads to increased levels of heme and decreased levels of its degradation products, such as biliverdin and carbon monoxide . Additionally, protoporphyrin IX containing zinc interacts with nitric oxide synthases, inhibiting their activity and reducing the production of nitric oxide . These interactions result in altered cellular redox states and modulation of signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protoporphyrin IX containing zinc have been observed to change over time. The compound exhibits stability under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that protoporphyrin IX containing zinc can induce sustained oxidative stress and apoptosis in cancer cells, with effects persisting for several days after treatment . Additionally, the compound’s stability and degradation kinetics have been studied to optimize its use in therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of protoporphyrin IX containing zinc vary with different dosages. At low doses, the compound exhibits cytostatic effects, inhibiting cell proliferation without causing significant toxicity . At higher doses, protoporphyrin IX containing zinc induces cytotoxicity and apoptosis in tumor cells . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents, enhancing their efficacy in cancer treatment . Toxicity studies have indicated that high doses of protoporphyrin IX containing zinc can cause adverse effects, such as liver and kidney damage .

Metabolic Pathways

Protoporphyrin IX containing zinc is involved in several metabolic pathways, particularly those related to heme metabolism. It inhibits heme oxygenase-1, preventing the degradation of heme and leading to the accumulation of heme and its precursors . This inhibition affects the levels of various metabolites, including biliverdin, carbon monoxide, and free iron . Additionally, protoporphyrin IX containing zinc interacts with enzymes involved in nitric oxide synthesis, modulating the production of nitric oxide and influencing cellular redox states .

Transport and Distribution

Within cells and tissues, protoporphyrin IX containing zinc is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to frataxin, an iron-binding protein involved in iron-sulfur cluster biogenesis . This interaction facilitates the transport and localization of protoporphyrin IX containing zinc within mitochondria, where it can exert its effects on cellular metabolism . Additionally, the compound’s distribution is influenced by its binding affinity to various cellular components, such as soluble guanylate cyclases and nitric oxide synthases .

Subcellular Localization

Protoporphyrin IX containing zinc exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized within mitochondria, where it interacts with enzymes involved in heme metabolism and oxidative stress responses . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This subcellular localization is crucial for its ability to modulate cellular redox states and induce apoptosis in cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La protoporfirina IX de zinc se puede sintetizar calentando urea, anhídrido ftálico y una sal de cobre (como cloruro de cobre, carbonato de cobre o sulfato de cobre) en presencia de un catalizador de molibdeno como el molibdato de amonio o el trióxido de molibdeno .

Métodos de producción industrial: Los métodos de producción industrial para la protoporfirina IX de zinc no están ampliamente documentados. la síntesis generalmente implica la quelación de zinc con protoporfirina IX en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La protoporfirina IX de zinc experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes productos dependiendo de las condiciones de reacción.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del zinc dentro del complejo.

Sustitución: El zinc en el complejo de protoporfirina IX se puede sustituir por otros metales en condiciones específicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios complejos de metaloporfirina y derivados oxidados de la protoporfirina IX .

Comparación Con Compuestos Similares

Protoporphyrin IX: The parent compound of zinc protoporphyrin IX, which contains iron instead of zinc.

Magnesium Protoporphyrin IX: A similar compound where magnesium is coordinated with protoporphyrin IX.

Copper Protoporphyrin IX: Another metalloporphyrin complex with copper instead of zinc.

Uniqueness: Zinc protoporphyrin IX is unique due to its specific role in iron metabolism and its ability to inhibit heme oxygenase. This makes it a valuable tool for studying heme-related processes and developing therapeutic strategies for conditions like hyperbilirubinemia and certain cancers .

Propiedades

Número CAS |

15442-64-5 |

|---|---|

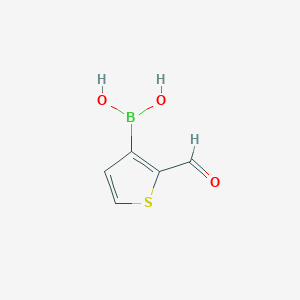

Fórmula molecular |

C34H32N4O4Zn |

Peso molecular |

626.0 g/mol |

Nombre IUPAC |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clave InChI |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |

SMILES canónico |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Apariencia |

A crystalline solid |

| 15442-64-5 | |

Sinónimos |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.